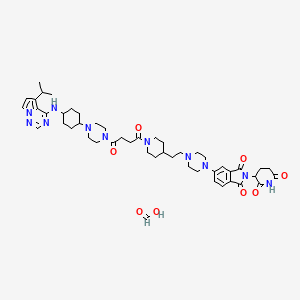

PROTAC IRAK3 degrade-1 formic

Description

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Modality in Chemical Biology

Proteolysis-targeting chimeras, or PROTACs, are specially designed molecules that act as a bridge between a target protein and the cellular machinery responsible for protein degradation. nih.govyoutube.com

Fundamental Principles of PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules, meaning they have two distinct ends connected by a chemical linker. nih.govyoutube.com One end binds to the protein of interest, while the other end recruits an E3 ubiquitin ligase. nih.govyoutube.com This brings the target protein into close proximity with the E3 ligase, an enzyme that tags the protein with ubiquitin molecules. nih.govyoutube.com This polyubiquitination acts as a signal for the proteasome, the cell's protein disposal system, to recognize and degrade the tagged protein. nih.govacs.org

Advantages of Targeted Protein Degradation Over Traditional Small Molecule Inhibition

Targeted protein degradation offers several advantages over traditional small molecule inhibitors, which typically work by blocking the active site of a protein. nih.govmanchester.ac.ukbiochempeg.com PROTACs can degrade the entire protein, affecting both its enzymatic and non-enzymatic functions. biochempeg.comfrontiersin.org This approach can be more potent and have a more sustained effect. nih.govmanchester.ac.uk Furthermore, PROTACs can be effective against proteins that have been considered "undruggable" by conventional methods and may overcome drug resistance mechanisms. biochempeg.comfrontiersin.org

Biological Significance of Interleukin-1 Receptor-Associated Kinase 3 (IRAK3)

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a key player in the innate immune system. frontiersin.orgnih.gov It is primarily expressed in monocytes and macrophages. frontiersin.orgnih.gov

IRAK3's Role as a Pseudokinase in Innate Immune Signaling and Inflammatory Pathway Regulation

IRAK3 is classified as a pseudokinase, meaning it lacks the catalytic activity of other kinases. nih.govmrc.ac.uk Despite this, it plays a crucial role in regulating inflammatory pathways. nih.govmrc.ac.uk Some studies suggest that IRAK3 may have guanylate cyclase activity, producing cGMP that could be involved in its regulatory function. nih.govmdpi.com

IRAK3 as a Negative Regulator of Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) Signaling Pathways

IRAK3 acts as a negative regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. frontiersin.orgresearchgate.netnih.gov It achieves this by preventing the dissociation of other IRAK family members, such as IRAK1 and IRAK4, from the MyD88 adapter protein, which is a key step in initiating the downstream signaling cascade that leads to inflammation. nih.govresearchgate.net By stabilizing this complex, IRAK3 effectively dampens the inflammatory response. researchgate.netnih.gov

Rationale for IRAK3 Degradation in Modulating Immune Responses

Given IRAK3's role as a negative regulator of inflammation, its degradation presents a therapeutic opportunity. researchgate.netnih.gov Removing IRAK3 could enhance pro-inflammatory responses, which may be beneficial in certain contexts, such as boosting anti-tumor immunity. researchgate.netnih.govdiva-portal.org Research has shown that knocking out IRAK3 in dendritic cells leads to increased production of the pro-inflammatory cytokine IL-12. researchgate.netnih.gov Therefore, developing a degrader for IRAK3 could provide a powerful tool to modulate immune responses. researchgate.netnih.gov

PROTAC IRAK3 degrader-1 (formic) Profile

PROTAC IRAK3 degrader-1 (formic), also referred to as compound 23, is a potent and selective degrader of IRAK3. invivochem.comcaltagmedsystems.co.ukbioscience.co.ukmedchemexpress.combioscience.co.ukmedchemexpress.comglpbio.cn

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of PROTAC IRAK3 degrader-1.

| Property | Value |

| Molecular Formula | C47H63N11O6 |

| Molecular Weight | 878.07 g/mol |

| CAS Number | 2712600-00-3 |

Data sourced from InvivoChem. invivochem.com

Biological Activity

PROTAC IRAK3 degrader-1 has demonstrated significant biological activity in preclinical studies.

| Parameter | Value | Cell Line |

| IC50 | 5 nM | THP-1 cells |

| DC50 | 2 nM | THP-1 cells |

| Dmax | >98% | THP-1 cells and primary macrophages |

Data sourced from multiple sources. invivochem.comcaltagmedsystems.co.ukbioscience.co.ukmedchemexpress.combioscience.co.ukmedchemexpress.comglpbio.cninvivochem.comresearchgate.netastrazeneca.com

This compound induces the proteasome-dependent degradation of IRAK3 by forming a ternary complex with IRAK3 and the E3 ligase Cereblon (CRBN). nih.govguidetopharmacology.org Its activity is dependent on binding to both IRAK3 and CRBN. nih.gov

Historical Context of IRAK3 Targeting Approaches in Research

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a member of the IRAK family of serine-threonine kinases that play a crucial role in the signaling pathways of the innate immune system. genecards.orgguidetopharmacology.org Unlike other members of the family, IRAK3 is considered a pseudokinase because it lacks catalytic activity. guidetopharmacology.orgacs.org It is primarily expressed in monocytes and macrophages and functions as a negative regulator of Toll-like receptor (TLR) signaling, thereby suppressing pro-inflammatory responses. genecards.orgwikipedia.org Given its role in immune modulation, IRAK3 has been identified as a potential therapeutic target for various diseases, including cancer. nih.govnih.gov

Challenges in Targeting Pseudokinases with Traditional Inhibitors

The development of therapeutic agents that can effectively modulate the function of pseudokinases like IRAK3 has been historically challenging. escholarship.orgnih.gov Traditional drug discovery efforts have largely focused on the development of small-molecule inhibitors that target the ATP-binding site of active kinases to block their catalytic function. nih.gov However, this approach is often ineffective for pseudokinases due to their non-catalytic nature. escholarship.orgnih.gov

Pseudokinases signal primarily through non-catalytic mechanisms, such as acting as scaffolds or allosteric regulators. escholarship.orgfrontiersin.org While many pseudokinases have a kinase-like domain and may even bind to ATP, they lack the key residues required for phosphotransfer. nih.govtandfonline.com This makes the design of traditional, ATP-competitive inhibitors a significant hurdle. tandfonline.com The high degree of structural similarity in the active sites of kinases also presents a challenge for developing highly selective inhibitors, increasing the risk of off-target effects. nih.govresearchgate.net Consequently, pseudokinases like IRAK3 have been considered "undruggable" for a long time. acs.orgnih.gov

Emergence of Degradation Strategies for IRAK3

The limitations of traditional inhibitors prompted the exploration of alternative therapeutic modalities. One such strategy that has gained considerable attention is targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netresearchgate.net PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net This event-driven approach offers a distinct advantage over traditional inhibition as it leads to the elimination of the target protein. researchgate.net

The development of PROTACs has provided a novel avenue for targeting proteins that were previously considered intractable, including pseudokinases. researchgate.net In 2020, the first potent and selective IRAK3 degraders were reported, which were developed by linking a byproduct of IRAK4 inhibitors with ligands for the Cereblon (CRBN) E3 ligase. researchgate.netacs.org This work led to the discovery of PROTAC IRAK3 degrade-1 (also referred to as compound 23), a potent and selective degrader of IRAK3. acs.orginvivochem.combioscience.co.ukmedchemexpress.com Studies have shown that this degrader induces proteasome-dependent degradation of IRAK3 and requires binding to both IRAK3 and CRBN to be active. acs.org This breakthrough provided a valuable chemical tool to investigate the biology of IRAK3 and validated the use of degradation strategies for targeting pseudokinases. researchgate.netacs.org

Research Findings on PROTAC IRAK3 degrade-1

| Parameter | Value/Observation | Cell Line | Reference |

|---|---|---|---|

| IC50 | 5 nM | - | invivochem.combioscience.co.ukmedchemexpress.comglpbio.comtargetmol.com |

| DC50 | 2 nM | THP-1 cells | astrazeneca.com |

| Dmax | 98% | THP-1 cells | astrazeneca.com |

| E3 Ligase Ligand | Cereblon (CRBN) | - | researchgate.netastrazeneca.com |

| Mechanism | Induces selective, proteasome-dependent degradation of IRAK3. | - | acs.org |

Properties

Molecular Formula |

C48H65N11O8 |

|---|---|

Molecular Weight |

924.1 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid |

InChI |

InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3) |

InChI Key |

BFLIYXLHZMYACM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |

Origin of Product |

United States |

Design and Structural Features of Protac Irak3 Degrade 1 Formic

Strategic Design Principles for PROTAC Molecules Targeting Kinases

The design of PROTACs aimed at protein kinases requires a nuanced strategy. nih.gov Unlike traditional inhibitors that simply block the active site, PROTACs must facilitate the formation of a stable ternary complex between the kinase, the PROTAC molecule, and an E3 ligase. explorationpub.com This induced proximity triggers the transfer of ubiquitin to the target kinase, marking it for destruction by the proteasome. frontiersin.org Key principles in designing kinase-targeting PROTACs include selecting a high-affinity ligand for the kinase of interest and optimizing the linker to achieve the correct spatial orientation for effective ubiquitination. nih.govfrontiersin.org The choice of E3 ligase and the attachment point of the linker on both the kinase ligand and the E3 ligase ligand are also critical variables that influence the potency and selectivity of the final degrader molecule. nih.gov

Identification and Rational Selection of the IRAK3-Binding Ligand Component

A crucial element of PROTAC IRAK3 degrader-1 is the "warhead" that specifically recognizes and binds to the IRAK3 protein. The discovery of this ligand was a pivotal step in the development of the degrader.

PROTAC IRAK3 degrader-1 is a potent and selective degrader of IRAK3. nih.govmedchemexpress.com Initial studies have demonstrated its high efficacy, achieving significant degradation of the IRAK3 protein in cellular models. researchgate.netastrazeneca.com Specifically, the molecule, also known as compound 23, has been shown to be a potent and selective degrader of IRAK3 with a reported IC50 of 5 nM. medchemexpress.commedchemexpress.combioscience.co.uk In THP-1 cells, it demonstrated a DC50 of 2nM, achieving 98% degradation of the IRAK3 protein. astrazeneca.com While IRAK3 is considered a pseudokinase with very weak or no catalytic activity, it possesses an ATP-binding pocket that can be targeted by small molecules. nih.govdundee.ac.uk The ligand component of this PROTAC was designed to exploit this binding site.

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| IC50 | 5 nM | Not Specified | bioscience.co.uk |

| DC50 | 2 nM | THP-1 | astrazeneca.com |

| Maximum Degradation (Dmax) | 98% | THP-1 | astrazeneca.com |

The discovery of the IRAK3-binding ligand was serendipitous, emerging from a research program focused on developing inhibitors for IRAK4, a closely related and catalytically active kinase. nih.govacs.org During the synthesis and screening of potential IRAK4 inhibitors, an opportune byproduct was identified that demonstrated selective affinity for IRAK3. nih.govkisti.re.kr This discovery provided a ready-to-use and selective ligand with the necessary properties to be incorporated into a PROTAC, thereby repurposing a molecule from a kinase inhibitor program for a targeted protein degradation strategy. nih.gov This highlights a common and efficient strategy in PROTAC development, where existing high-affinity ligands for a target protein can be leveraged to create potent degraders. scispace.comresearchgate.net

Choice and Integration of the E3 Ubiquitin Ligase Recruiting Ligand: Cereblon (CRBN)

To mark the IRAK3 protein for degradation, the PROTAC must recruit an E3 ubiquitin ligase. For PROTAC IRAK3 degrader-1, Cereblon (CRBN) was the E3 ligase of choice. nih.govastrazeneca.com CRBN is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, potent small molecule ligands. nih.govmdpi.com

Cereblon functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. mdpi.com The recruitment of CRBN by PROTACs is typically achieved using ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931). researchgate.netrsc.org These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and its target substrates. researchgate.netrcsb.org In the context of a PROTAC, the IMiD-derived ligand binds to CRBN, and when the other end of the PROTAC is bound to the target protein (in this case, IRAK3), it brings the entire CRL4-CRBN complex into close proximity. researchgate.net This proximity allows the E3 ligase to efficiently ubiquitinate IRAK3. nih.gov The use of a pomalidomide-based ligand is a common and effective strategy for hijacking the CRL4-CRBN machinery for targeted protein degradation. researchgate.net

Linker Chemistry and Optimization in PROTAC IRAK3 degrade-1 (formic)

The linker is a critical, non-passive component of a PROTAC molecule, connecting the target-binding ligand to the E3 ligase-recruiting ligand. nih.govnih.gov Its chemical nature, length, and attachment points significantly impact the stability and efficacy of the resulting ternary complex and, consequently, the degradation efficiency. explorationpub.comresearchgate.net The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains. nih.gov

The development of a potent PROTAC like IRAK3 degrader-1 typically involves extensive optimization of the linker. acs.orgnih.gov This process often requires the synthesis of a library of compounds with varying linker lengths, compositions, and rigidities. nih.gov For instance, researchers might explore different lengths of PEG or alkyl chains to find the optimal distance and geometry that facilitates a productive interaction between IRAK3 and CRBN. explorationpub.com The attachment points on both the IRAK3 ligand and the CRBN ligand are also systematically varied. researchgate.net While specific details of the linker optimization for PROTAC IRAK3 degrader-1 are detailed in the primary literature, it is this empirical yet rational process that ultimately yields a degrader with high potency and selectivity. acs.orgsoton.ac.uk The final structure of PROTAC IRAK3 degrader-1 represents the culmination of these efforts to identify the ideal linker that supports efficient, CRBN-dependent, and proteasome-mediated degradation of IRAK3. nih.govacs.org

Influence of Linker Length and Composition on PROTAC Efficacy and Ternary Complex Formation

The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in its biological activity. The length, composition, and attachment points of the linker are critical parameters that influence the formation and stability of the ternary complex, which consists of the PROTAC, the target protein (IRAK3), and the E3 ligase (CRBN). The optimal linker facilitates a productive orientation of IRAK3 and CRBN, enabling efficient ubiquitin transfer.

For PROTAC IRAK3 degrader-1, the linker was systematically optimized to achieve potent degradation. The development process involved synthesizing and evaluating a series of PROTACs with varying linker lengths and compositions to identify the optimal chemical scaffold that promotes a stable and effective ternary complex. While the specific iterative details of the linker optimization for this exact compound are proprietary to its discoverers, the general principles of PROTAC design underscore the importance of this component. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both IRAK3 and CRBN. Conversely, an excessively long or flexible linker might not effectively bring the two proteins into the required proximity for ubiquitination.

Elucidation of the "degrade-1 (formic)" Designation

The "(formic)" in "PROTAC IRAK3 degrader-1 (formic)" refers to the compound being supplied as a formate salt. In pharmaceutical and chemical sciences, small molecule compounds are often prepared as salts to improve their stability, solubility, and handling properties.

Formic acid is the simplest carboxylic acid, and its conjugate base is formate. When a basic compound, such as many small molecule drugs and research chemicals, is reacted with formic acid, a formate salt is formed. This salt form can have different physical and chemical properties compared to the freebase form of the compound. For instance, the formate salt of a compound may exhibit enhanced aqueous solubility, which can be advantageous for in vitro experiments and formulation development.

Therefore, the designation "PROTAC IRAK3 degrader-1 (formic)" indicates that the compound is not in its freebase form but is instead complexed with a formate counter-ion. This is a common practice in the chemical supply industry to provide researchers with a stable and soluble version of the compound for their studies.

| Compound Name |

|---|

| PROTAC IRAK3 degrader-1 |

| PROTAC IRAK3 degrader-1 (formic) |

| Compound 23 |

| Interleukin-1 Receptor-Associated Kinase 3 (IRAK3) |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |

| Cereblon (CRBN) |

| Formic acid |

Synthetic Methodologies for Protac Irak3 Degrade 1 Formic

Retrosynthetic Analysis of the PROTAC Construct

The retrosynthetic analysis of PROTAC IRAK3 degrade-1 (formic) involves the disconnection of the molecule into its three primary building blocks: the IRAK3-binding moiety, the CRBN-recruiting ligand, and the linker. This deconstruction allows for a logical and convergent synthetic strategy.

The key disconnections are:

Amide Bond Disconnection: The final PROTAC molecule is typically assembled via an amide bond formation, connecting the linker to either the IRAK3 ligand or the E3 ligase ligand. Retrosynthetically, this bond is cleaved to yield a carboxylic acid-functionalized component and an amine-functionalized component.

Linker Disconnections: The linker itself can be further broken down into smaller, more readily available fragments. For PROTAC IRAK3 degrader-1, the linker contains piperazine (B1678402) and piperidine (B6355638) cores, which can be disconnected at the C-N bonds.

E3 Ligase Ligand Disconnection: The pomalidomide-based CRBN ligand is disconnected from the linker, typically at the point of attachment to the phthalimide (B116566) ring system. This often reveals a functionalized pomalidomide (B1683931) derivative, such as 4-fluorothalidomide, and a nucleophilic linker. nih.govrsc.org

IRAK3 Ligand Disconnection: The IRAK3-binding moiety, a pyrrolo[2,1-f] nih.govCurrent time information in New York, NY, US.nih.govtriazine derivative, is disconnected from the linker, revealing a functionalized warhead that can be coupled to the linker.

This retrosynthetic approach allows for the parallel synthesis of the key fragments, which are then coupled in the final stages of the synthesis.

Key Synthetic Steps and Advanced Intermediates

The synthesis of PROTAC IRAK3 degrade-1 (formic) is a multi-step process that relies on the preparation of advanced intermediates for each of its core components.

A plausible synthetic route, based on established methods for PROTAC synthesis, would involve the following key steps:

Synthesis of the IRAK3 Ligand: The IRAK3-binding moiety is a substituted pyrrolo[2,1-f] nih.govCurrent time information in New York, NY, US.nih.govtriazine. Its synthesis would likely involve the construction of the heterocyclic core followed by functionalization to introduce a point of attachment for the linker.

Synthesis of the Pomalidomide-Linker Intermediate: A crucial intermediate is the pomalidomide derivative attached to a portion of the linker. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amine-terminated linker fragment. nih.gov The use of a mono-Boc-protected diamine allows for controlled coupling. nih.gov

Assembly of the Full Linker: The complete linker is assembled by coupling the various piperazine and piperidine fragments, often utilizing standard amide bond formations or alkylations.

Final Coupling Reaction: The final step involves the coupling of the IRAK3 ligand to the pomalidomide-linker intermediate. This is typically an amide bond formation between a carboxylic acid on one fragment and an amine on the other, facilitated by standard coupling reagents such as EDCI and HOBt. nih.gov

Key Advanced Intermediates:

| Intermediate | Description |

| Functionalized IRAK3 Ligand | The IRAK3-binding pyrrolo[2,1-f] nih.govCurrent time information in New York, NY, US.nih.govtriazine core with a reactive handle (e.g., an amine or carboxylic acid) for linker attachment. |

| Pomalidomide-Linker Fragment | A pomalidomide derivative, often synthesized from 4-fluorothalidomide, pre-attached to a portion of the linker, typically with a terminal functional group for further reaction. nih.govnih.gov |

| Piperazine-Piperidine Linker Core | A central part of the linker structure containing piperazine and piperidine rings, functionalized for coupling to the IRAK3 and pomalidomide moieties. |

Purification and Characterization Techniques (Excluding specific data)

The purification and characterization of PROTAC IRAK3 degrade-1 (formic) and its intermediates are essential to ensure the identity and purity of the final compound.

Common Purification Techniques:

Flash Column Chromatography: This is a standard technique used to separate the desired product from unreacted starting materials and byproducts after each synthetic step.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the PROTAC, preparative HPLC is often employed to achieve high purity. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized molecules by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound and intermediates.

Strategies for Scalable Synthesis

The development of a scalable synthetic route for PROTAC IRAK3 degrade-1 (formic) is crucial for its potential use in further research and development. Strategies to enhance the efficiency and throughput of the synthesis include:

Convergent Synthesis: As outlined in the retrosynthetic analysis, a convergent approach where the key fragments are synthesized in parallel and then combined is generally more efficient for complex molecules like PROTACs than a linear synthesis.

Optimization of Coupling Reactions: The efficiency of the amide bond formations and any other coupling reactions are critical. This includes optimizing the choice of coupling reagents, solvents, temperatures, and reaction times to maximize yield and minimize side reactions.

One-Pot Syntheses: Where possible, telescoping reaction steps into a one-pot procedure can significantly reduce the number of workup and purification steps, saving time and resources. For example, optimized methods for the one-pot synthesis of pomalidomide-conjugates have been developed. nih.gov

Development of Robust Purification Methods: Transitioning from chromatographic purification to crystallization for key intermediates or the final product can significantly improve scalability and reduce solvent usage.

By focusing on these strategies, the synthesis of PROTAC IRAK3 degrade-1 (formic) can be made more efficient and amenable to the production of larger quantities required for extensive in vitro and in vivo studies.

Molecular and Cellular Mechanism of Action of Protac Irak3 Degrade 1 Formic

Formation of the Ternary Complex: IRAK3-PROTAC IRAK3 degrade-1 (formic)-CRBN E3 Ligase

The foundational step in the mechanism of PROTAC IRAK3 degrade-1 is the formation of a key ternary complex. This complex consists of the target protein (IRAK3), the PROTAC molecule itself, and a component of the E3 ubiquitin ligase machinery. researchgate.netCurrent time information in Riyadh, SA. Specifically, PROTAC IRAK3 degrade-1 was designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netastrazeneca.com The PROTAC acts as a molecular bridge, with one end binding to IRAK3 and the other end binding to CRBN, thereby bringing the target protein and the E3 ligase into close proximity. Current time information in Riyadh, SA.acs.org This proximity is essential for the subsequent ubiquitination of the target. Studies have confirmed that the activity of PROTAC IRAK3 degrade-1 is dependent on its ability to bind to both IRAK3 and CRBN simultaneously. Current time information in Riyadh, SA.

The stability and stoichiometry of the ternary complex are critical determinants of a PROTAC's efficacy. The formation of a stable complex with a 1:1:1 stoichiometry (IRAK3:PROTAC:CRBN) is considered ideal for efficient ubiquitination. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are commonly employed to study these parameters. scienceopen.comresearchgate.net These methods can quantify the binding affinities (Kd) of the PROTAC for its individual protein partners (binary complexes) and for the assembled ternary complex.

However, specific structural data from methods like X-ray crystallography or detailed biophysical parameters, such as binding affinities and stoichiometry for the ternary complex formed by PROTAC IRAK3 degrade-1, have not been reported in the available scientific literature. The primary research hypothesized that observed differences in degradation efficiency among various synthesized PROTACs were likely due to the differential formation of the ternary complex, but quantitative data was not provided. scienceopen.com

The assembly of the ternary complex can be influenced by cooperativity, a phenomenon where the binding of one protein partner to the PROTAC affects the PROTAC's affinity for the second protein partner. scienceopen.com This is a crucial factor in the design of potent degraders. Cooperativity is quantified by the alpha (α) factor, which is the ratio of the PROTAC's binary binding affinity to its ternary binding affinity. scienceopen.com

Positive Cooperativity (α > 1): The formation of favorable protein-protein interactions between the target and the E3 ligase enhances the stability of the ternary complex.

Negative Cooperativity (α < 1): Steric hindrance or unfavorable interactions between the proteins destabilize the ternary complex.

No Cooperativity (α = 1): The binding events are independent.

While the principle of cooperativity is fundamental to understanding PROTAC efficacy, specific experimental data quantifying the cooperative binding interactions for the IRAK3-PROTAC IRAK3 degrade-1-CRBN complex has not been published. Therefore, a definitive statement on whether the complex assembly is facilitated by positive, negative, or non-cooperative interactions cannot be made based on current literature.

Ubiquitination of IRAK3 and Proteasomal Degradation Pathway

Once the ternary complex is successfully formed, the recruited CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the IRAK3 protein. researchgate.netCurrent time information in Riyadh, SA. This process results in the formation of a polyubiquitin (B1169507) chain on IRAK3, which acts as a molecular flag signaling the protein for destruction. Current time information in Riyadh, SA. The polyubiquitinated IRAK3 is then recognized and degraded by the 26S proteasome, a large protein complex in the cell responsible for degrading unneeded or damaged proteins. Current time information in Riyadh, SA.scienceopen.com

The transfer of ubiquitin by the E3 ligase occurs on specific lysine (B10760008) residues on the surface of the target protein. The location and number of these ubiquitination sites can influence the efficiency of proteasomal degradation. These sites are typically identified using advanced proteomics techniques, such as mass spectrometry, following the isolation of the ubiquitinated protein.

Despite the confirmation that PROTAC IRAK3 degrade-1 leads to the ubiquitination of IRAK3, studies identifying the specific lysine residues on IRAK3 that are targeted for ubiquitination have not been reported in the reviewed scientific literature.

To confirm that the disappearance of the target protein is due to the intended PROTAC mechanism, experiments are conducted to block the key components of the pathway. The degradation of IRAK3 induced by PROTAC IRAK3 degrade-1 has been shown to be dependent on the activity of the proteasome. Current time information in Riyadh, SA. In the primary study, pre-treatment of cells with MG132, a known proteasome inhibitor, successfully blocked the degradation of IRAK3 in the presence of the PROTAC. Current time information in Riyadh, SA. Furthermore, co-incubation with an excess of a CRBN ligand (pomalidomide) also prevented IRAK3 degradation, confirming that the recruitment of CRBN is essential for its activity. Current time information in Riyadh, SA.

Quantitative Assessment of IRAK3 Degradation Efficacy in vitro

The efficacy of PROTAC IRAK3 degrade-1 has been quantitatively assessed in in vitro cellular models. The key metrics used to define a PROTAC's potency and efficiency are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). Research has shown that PROTAC IRAK3 degrade-1 is a highly potent and effective degrader of IRAK3 in the human monocytic THP-1 cell line. astrazeneca.com

| Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Maximum Degradation) | Treatment Time | Reference |

|---|---|---|---|---|

| THP-1 | 2 nM | >98% | 16 hours | astrazeneca.comCurrent time information in Riyadh, SA. |

| Primary Macrophages | Not Reported | >98% | 16 hours | Current time information in Riyadh, SA. |

Concentration-Dependent Degradation (e.g., DC50 determination in THP-1 cells)

PROTAC IRAK3 degrade-1 (formic) demonstrates potent concentration-dependent degradation of its target protein, IRAK3. In the human monocytic cell line THP-1, a model system for studying immune cell function, the compound induces robust degradation of IRAK3.

Key findings indicate that this degradation is highly efficient. The DC50 value, which represents the concentration required to achieve 50% of the maximum degradation (Dmax), has been determined to be 2 nM in THP-1 cells. astrazeneca.com At optimal concentrations, the degrader achieves a maximal degradation (Dmax) of 98%. astrazeneca.comresearchgate.net This activity is dependent on the recruitment of the Cereblon (CRBN) E3 ligase, a critical component of the ubiquitin-proteasome system that tags the target protein for destruction. astrazeneca.compatsnap.com The initial discovery of this molecule, also referred to as PROTAC 23, highlighted it as a potent and selective degrader of IRAK3. nih.govnih.gov

Table 1: Concentration-Dependent Degradation Data in THP-1 Cells

| Parameter | Value | Cell Line | Notes |

|---|---|---|---|

| DC50 | 2 nM | THP-1 | Concentration for 50% maximal degradation. astrazeneca.com |

| Dmax | 98% | THP-1 | Maximum percentage of IRAK3 degradation. astrazeneca.comresearchgate.net |

| E3 Ligase | Cereblon (CRBN) | N/A | Degradation is CRBN-dependent. astrazeneca.com |

Time-Dependent Degradation Kinetics

The degradation of IRAK3 by PROTAC IRAK3 degrade-1 (formic) is a time-dependent process. Studies have shown that significant degradation of the IRAK3 protein is achieved following a specific incubation period.

In THP-1 cells, treatment with the compound for 16 hours results in potent and selective degradation of IRAK3. patsnap.comnih.gov While this 16-hour time point is established as effective, detailed kinetic studies showing the rate of degradation at earlier time points (e.g., 2, 4, or 8 hours) are not extensively detailed in the available literature. Such studies would provide deeper insight into how quickly the PROTAC can induce the cellular machinery to clear the target protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method used to verify direct binding of a compound to its target protein within a cellular environment. nih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov When a compound binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.

While CETSA is a standard biophysical assay for confirming target engagement for novel therapeutic agents, specific data from CETSA experiments for PROTAC IRAK3 degrade-1 (formic) is not available in the reviewed public domain literature. Such an analysis would definitively confirm the direct interaction between the degrader and IRAK3 inside the cell, complementing the functional data on protein degradation.

Selectivity Profiling and Off-Target Degradation Analysis

A critical aspect of any targeted therapeutic, including PROTACs, is its selectivity. An ideal degrader should eliminate the intended target protein without affecting other proteins, particularly those that are structurally related or part of the same family.

Kinome-wide Degradation Studies (e.g., Quantitative Proteomics)

PROTAC IRAK3 degrade-1 (formic) is described as a "selective" degrader of IRAK3. nih.govbioscience.co.uk This suggests a low propensity for off-target effects. The selectivity of PROTACs is not solely determined by the binding affinity of the warhead but also by the ability to form a stable and productive ternary complex between the target, the PROTAC, and the E3 ligase. nih.gov This can result in a degradation profile that is far more selective than the binding profile of the warhead ligand itself. nih.gov

However, specific kinome-wide or global quantitative proteomics data, which would provide a comprehensive profile of all proteins degraded upon treatment with PROTAC IRAK3 degrade-1 (formic), are not detailed in the available literature. Such studies are essential to fully characterize its selectivity and rule out significant off-target degradation.

Comparative Analysis with Other IRAK Family Members

The Interleukin-1 Receptor-Associated Kinase (IRAK) family consists of four members: IRAK1, IRAK2, IRAK3 (also known as IRAK-M), and IRAK4. acs.orgresearchgate.net While IRAK1 and IRAK4 are active kinases, IRAK2 and IRAK3 are considered pseudokinases due to their lack of catalytic activity. acs.orgnih.gov

PROTAC IRAK3 degrade-1 (formic) was developed from ligands identified during a search for IRAK4 inhibitors, which were found to be selective for IRAK3. nih.govnih.gov This inherent selectivity is a key feature of the molecule. Although the compound is reported to be a selective IRAK3 degrader, direct experimental data, such as a comparative Western blot analysis showing the protein levels of IRAK1, IRAK2, IRAK3, and IRAK4 following treatment in the same system, is not present in the reviewed sources. This type of analysis would be the definitive proof of its selectivity within the IRAK family.

PROTAC IRAK3 degrade-1 (formic) as an in vitro Research Tool

Beyond any potential therapeutic applications, PROTAC IRAK3 degrade-1 (formic) serves as a valuable chemical probe for basic research. The ability to selectively and potently deplete a specific protein from cells allows researchers to study its function with high precision.

The compound has been explicitly described as an "excellent in vitro tool with which to interrogate the biology of IRAK3". patsnap.comnih.govnih.gov Its development was intended to explore the biological role of IRAK3 in vitro. astrazeneca.com By using this degrader, scientists can investigate the downstream consequences of IRAK3 removal in various cellular pathways, particularly in the context of innate immunity and inflammatory responses where IRAK3 is known to act as a suppressor. astrazeneca.com This provides a powerful alternative to genetic methods like RNA interference (RNAi) or CRISPR, offering rapid, reversible, and titratable control over protein levels.

Biological Consequences of Irak3 Degradation by Protac Irak3 Degrade 1 Formic

Impact on Downstream Signaling Pathways in Immune Cells

IRAK3 functions as a scaffold protein and a negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. nih.govdigitellinc.com Its degradation by PROTAC IRAK3 degrade-1 (formic) consequently unleashes a more robust pro-inflammatory response by impacting key downstream signaling pathways.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses. nih.gov IRAK3 typically acts to suppress this pathway. astrazeneca.comnih.gov Upon ligand binding to TLRs or IL-1Rs, a signaling complex called the myddosome is formed, leading to the activation of IRAK family members and subsequent activation of NF-κB. nih.gov IRAK3 is thought to stabilize the myddosome, thereby dampening the signal. nih.gov The degradation of IRAK3 removes this inhibitory influence, leading to enhanced activation of the NF-κB pathway. nih.gov This is a critical consequence as NF-κB controls the transcription of numerous pro-inflammatory genes. nih.gov

Cellular Phenotypic Changes Induced by IRAK3 Degradation

The alterations in downstream signaling pathways directly translate into observable changes in the behavior and function of immune cells.

A hallmark of IRAK3 degradation is a significant shift in the profile of secreted cytokines and chemokines. Notably, the degradation of IRAK3 leads to a marked increase in the production of the pro-inflammatory cytokine Interleukin-12 (IL-12). nih.govresearchgate.netfigshare.com This effect has been observed in monocyte-derived dendritic cells following stimulation with lipopolysaccharide (LPS). nih.govfigshare.com The increase in IL-12 is a direct consequence of the enhanced activation of signaling pathways like NF-κB and MAPK, which control its gene expression. nih.govnih.gov The augmented production of IL-12 and other pro-inflammatory cytokines is a key indicator of the heightened inflammatory state induced by IRAK3 degradation. nih.govnih.gov

Monocytes and macrophages, key players in the innate immune system, are primary targets for the effects of IRAK3 degradation. nih.govnih.gov PROTAC IRAK3 degrade-1 (formic) has been shown to effectively degrade IRAK3 in the human monocytic leukemia cell line THP-1 and in primary macrophages. researchgate.net The degradation of IRAK3 in these cells leads to a more pro-inflammatory phenotype. nih.gov For instance, macrophages lacking IRAK3 exhibit enhanced sensitivity to TLR agonists. nih.gov This heightened responsiveness results in a more robust activation state, characterized by increased production of inflammatory mediators.

Comparative Analysis with Catalytic IRAK3 Kinase Inhibitors

The advent of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), has introduced a novel paradigm for modulating protein function that starkly contrasts with traditional catalytic inhibition. This is particularly relevant for proteins like Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), where non-catalytic functions play a significant role.

Differentiation Between Catalytic Inhibition and Protein Degradation

The fundamental difference between a catalytic inhibitor and a protein degrader lies in their mechanism of action and its ultimate impact on the target protein. researchgate.net Catalytic inhibitors are small molecules designed to bind to the active site of an enzyme, thereby blocking its enzymatic activity. nih.gov In the context of IRAK3, a kinase inhibitor would aim to prevent the phosphorylation of downstream substrates. However, this approach leaves the IRAK3 protein intact, allowing it to potentially perform other non-catalytic functions, such as acting as a scaffold for protein-protein interactions. researchgate.net

PROTAC IRAK3 degrader-1 (formic), also identified as compound 23 in scientific literature, operates on an entirely different principle. medchemexpress.comnih.gov This molecule is a heterobifunctional chimera that simultaneously binds to IRAK3 and an E3 ubiquitin ligase, such as Cereblon (CRBN). nih.gov This proximity induces the ubiquitination of IRAK3, marking it for destruction by the proteasome. nih.gov The result is the complete removal of the IRAK3 protein from the cell, a process known as degradation. nih.gov This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules. researchgate.net

| Feature | Catalytic IRAK3 Kinase Inhibitor | PROTAC IRAK3 degrade-1 (formic) |

| Mechanism | Occupancy-driven inhibition of the active site | Event-driven induction of proteasomal degradation |

| Effect on Protein | Blocks catalytic function | Complete removal of the protein |

| Targeting Scope | Primarily affects enzymatic activity | Eliminates all functions (catalytic and non-catalytic) |

| Cellular Action | Requires continuous binding for efficacy | Catalytic degradation with prolonged effect |

This table provides a comparative overview of the fundamental differences between catalytic IRAK3 kinase inhibitors and PROTAC IRAK3 degrader-1 (formic).

Advantages of IRAK3 Degradation for Functional Ablation

The degradation of IRAK3 via a PROTAC offers significant advantages for achieving complete functional ablation compared to mere catalytic inhibition.

One of the primary advantages is the ability to eliminate the scaffolding function of IRAK3. researchgate.net IRAK3 is known to act as a negative regulator in the Toll-like receptor (TLR) signaling pathway by inhibiting the dissociation of IRAK1 and IRAK2 from the Myddosome complex, which is crucial for downstream signaling. nih.govmdpi.com A catalytic inhibitor would not disrupt this scaffolding role, potentially leaving key protein-protein interactions unaffected. By removing the entire IRAK3 protein, a degrader ensures that these scaffolding functions are completely abrogated.

Furthermore, the complete removal of IRAK3 can lead to a more profound and sustained biological outcome. Research has shown that the degradation of IRAK4, a related kinase, is more effective at blocking TLR-induced signaling than kinase inhibition alone, especially in highly inflammatory states. researchgate.net This principle extends to IRAK3, where its degradation can lead to a more robust enhancement of pro-inflammatory responses, such as the production of IL-12, which has been observed with the use of IRAK3 degraders. nih.gov

Another key advantage is the potential to overcome the challenges of targeting pseudokinases like IRAK3. Pseudokinases have little to no catalytic activity, making them difficult targets for traditional inhibitors. nih.gov Targeted degradation provides a viable strategy to functionally invalidate these proteins by removing them entirely.

The development of potent and selective IRAK3 degraders like PROTAC IRAK3 degrader-1 (formic) represents a significant step forward in dissecting the complex biology of IRAK3. medchemexpress.comnih.gov This tool allows researchers to interrogate the full spectrum of IRAK3's functions in a way that is not possible with catalytic inhibitors alone.

| Compound | Type | IC50 | Mechanism of Action | Reference |

| PROTAC IRAK3 degrade-1 (formic) | PROTAC Degrader | 5 nM | Induces selective, proteasome-dependent degradation of IRAK3 | medchemexpress.comglpbio.cominvivochem.combioscience.co.ukcaltagmedsystems.co.uk |

This table presents key data for PROTAC IRAK3 degrade-1 (formic).

Preclinical in Vivo Studies of Protac Irak3 Degrade 1 Formic in Animal Models

In vivo Efficacy of IRAK3 Degradation in Relevant Tissues

While direct in vivo studies on PROTAC IRAK3 degrader-1 (formic) are not available, the foundational research on IRAK3 PROTACs provides insights into their potential efficacy.

No published studies to date have established a dose-dependent in vivo degradation of IRAK3 using a specific PROTAC, including PROTAC IRAK3 degrader-1 (formic). However, the potent in vitro activity of related compounds, such as PROTAC 23, suggests a strong potential for effective IRAK3 degradation in vivo. PROTAC 23 has been shown to be a potent and selective degrader of IRAK3 in human monocytic leukemia THP-1 cells. nih.govacs.orgnottingham.ac.uk This molecule, also referred to as compound 23, demonstrates significant degradation of the IRAK3 pseudokinase. medchemexpress.com

| Compound | Cell Line | DC₅₀ | Dₘₐₓ | Time Point | E3 Ligase |

| PROTAC 23 | THP-1 | 2 nM | >98% | 16 h | CRBN |

| PROTAC 23 | Primary Macrophages | Not Reported | >98% | 16 h | CRBN |

This table presents in vitro degradation data for PROTAC 23, a well-characterized IRAK3 degrader. DC₅₀ represents the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed. CRBN refers to Cereblon, the E3 ligase recruited by the PROTAC.

The duration of action and specific pharmacodynamic markers for an IRAK3-targeting PROTAC in vivo have not been detailed in published literature. However, based on the mechanism of IRAK3, key pharmacodynamic markers would likely include the modulation of downstream signaling pathways. IRAK3 is known to suppress pro-inflammatory signaling in innate leukocytes. astrazeneca.com Therefore, successful degradation of IRAK3 is expected to enhance the production of pro-inflammatory cytokines, such as IL-12. researchgate.netnih.gov Studies involving CRISPR/Cas9-mediated knockout of IRAK3 in monocyte-derived dendritic cells have shown an increase in IL-12 production upon stimulation. researchgate.netnih.gov

Functional Outcomes in Disease-Relevant Animal Models

While specific studies using PROTAC IRAK3 degrader-1 (formic) in disease models are absent, research using IRAK3 knockout mice provides a strong indication of the potential functional outcomes of IRAK3 degradation.

IRAK3 is a critical modulator of inflammation and is associated with endotoxin (B1171834) tolerance, a state of reduced responsiveness to subsequent endotoxin challenges. nih.govplos.org In in vivo models of sepsis, IRAK3 expression is linked to the immunosuppressive phase. plos.org Animal models lacking IRAK3 have demonstrated a heightened sensitivity to bacterial infections. nih.gov The degradation of IRAK3 is hypothesized to reverse the immunosuppressive state, potentially making it a therapeutic strategy in certain inflammatory conditions. researchgate.netacs.org

The role of IRAK3 as an immune checkpoint in myeloid cells has been investigated in the context of cancer immunotherapy. nih.govnih.gov High expression of IRAK3 in tumors has been associated with a worse clinical response to immune checkpoint blockade (ICB) therapy. nih.govnih.gov In murine cancer models, the genetic deletion of IRAK3 led to delayed tumor growth. nih.govnih.gov Furthermore, when combined with ICB treatment, IRAK3 knockout mice exhibited superior tumor growth inhibition, particularly in immunologically "cold" tumors. nih.govnih.gov This suggests that the degradation of IRAK3 could enhance the efficacy of cancer immunotherapies.

In vivo studies using IRAK3 knockout mice have demonstrated significant modulation of immune cells. nih.govnih.gov Genetic deletion of IRAK3 resulted in enhanced activation of myeloid cells and T cells. nih.govnih.gov In the context of cancer, IRAK3 deficiency in mice treated with ICB led to an enrichment of stem-like memory CD8+ T cells. nih.govnih.gov These findings indicate that an IRAK3-degrading PROTAC could potentially shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

Correlation Between in vitro Degradation Efficacy and in vivo Biological Activity

A critical aspect in the development of any therapeutic agent is establishing a clear relationship between its activity in laboratory cell-based assays (in vitro) and its effects within a living organism (in vivo). For PROTACs, this translates to understanding how the potency and extent of target protein degradation observed in cell lines correlate with the ultimate biological response in animal models.

PROTAC IRAK3 degrader-1 (formic) has been characterized as a potent and selective degrader of IRAK3 in in vitro settings. nih.govacs.orgmedchemexpress.com Research published in the Journal of Medicinal Chemistry in 2020 detailed the discovery of this molecule, highlighting its ability to induce proteasome-dependent degradation of IRAK3 in THP-1 cells, a human monocytic cell line. nih.govacs.org The compound was shown to be highly potent, with a half-maximal inhibitory concentration (IC50) of 5 nM for IRAK3 degradation. medchemexpress.cominvivochem.com This robust in vitro activity established PROTAC IRAK3 degrader-1 (formic) as an excellent tool for studying IRAK3 biology in a controlled cellular environment. nih.govacs.org

The following table summarizes the key in vitro degradation parameters for PROTAC IRAK3 degrader-1 (formic):

| Parameter | Cell Line | Value | Reference |

| IC50 (IRAK3 Degradation) | THP-1 | 5 nM | medchemexpress.cominvivochem.com |

| Mechanism | THP-1 | Proteasome-dependent | nih.govacs.org |

| E3 Ligase Ligand | Cereblon (CRBN) | guidetopharmacology.org |

However, a thorough review of the currently available scientific literature reveals a conspicuous absence of published preclinical in vivo studies for PROTAC IRAK3 degrader-1 (formic) in animal models. While its in vitro profile is well-documented, there is no publicly accessible data detailing its pharmacokinetic properties, its ability to degrade IRAK3 in animal tissues, or its efficacy in any animal models of disease.

Consequently, it is not possible at this time to draw any direct correlations between the demonstrated in vitro degradation efficacy of PROTAC IRAK3 degrader-1 (formic) and its potential in vivo biological activity. The transition from a potent in vitro tool to a viable in vivo probe or therapeutic candidate is a significant step that requires extensive further research. Such studies would be essential to determine if the nanomolar potency observed in cell culture translates to meaningful target engagement and physiological effects in a complex biological system. The future publication of in vivo data for this compound is eagerly awaited by the scientific community to fully understand its potential.

Structure Activity Relationships Sar and Structural Biology of Protac Irak3 Degrade 1 Formic

SAR of the IRAK3-Binding Moiety for Degradation Efficiency

The journey to a potent IRAK3 degrader began with the discovery of a suitable ligand for the target protein. Researchers identified a selective IRAK3-binding warhead as a fortuitous byproduct during a medicinal chemistry campaign originally aimed at developing IRAK4 inhibitors. researchgate.netnih.gov This provided a crucial starting point with a ready-to-use ligand possessing the necessary properties for incorporation into a proteolysis-targeting chimera (PROTAC).

The IRAK3 protein harbors a binding pocket within its pseudokinase domain that is accessible to small molecules, enabling the design of targeted binders. researchgate.net The core of the IRAK3-binding moiety in PROTAC 23 is a triazolopyrimidine scaffold. The structure-activity relationship (SAR) studies focused on modifying this warhead to enhance binding affinity and, consequently, degradation efficiency. While detailed SAR data with specific analog comparisons are found within the primary literature, the key finding was the identification of a ligand with sufficient affinity and selectivity for IRAK3 over other kinases, which is essential for an effective and non-toxic degrader. This selectivity ensures that the PROTAC directs the degradation machinery specifically to IRAK3, minimizing off-target effects. The final optimized PROTAC 23 demonstrated potent and selective degradation of IRAK3 with a half-maximal inhibitory concentration (IC50) of 5 nM. medchemexpress.comcaltagmedsystems.co.uktargetmol.combioscience.co.uk

Table 1: Illustrative SAR of the IRAK3-Binding Moiety (Note: This table is illustrative, based on the principles described in the literature. Specific analog data is detailed in the primary research publication.)

| Compound/Analog | Modification to IRAK3 Binder | IRAK3 Binding Affinity (Kd) | Degradation Potency (DC50) |

| Lead Fragment | Initial triazolopyrimidine hit | Moderate | Micromolar range |

| Analog A | Substitution optimizing pocket fit | Improved | Nanomolar range |

| PROTAC 23 Warhead | Optimized substitutions for selectivity & affinity | High | Low Nanomolar |

SAR of the E3 Ligase-Binding Moiety for Ternary Complex Formation

PROTAC IRAK3 degrade-1 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. nih.govguidetopharmacology.orgastrazeneca.com The E3 ligase-binding moiety is a derivative of thalidomide, specifically pomalidomide (B1683931), which is a well-established and highly potent CRBN ligand. nih.gov The formation of a stable ternary complex (IRAK3-PROTAC-CRBN) is paramount for efficient ubiquitination and subsequent degradation of the target protein.

The SAR for the E3 ligase-binding moiety considers several factors. The intrinsic affinity of the ligand for the E3 ligase is a critical determinant of ternary complex stability. Pomalidomide provides a high-affinity anchor to CRBN. nih.gov Furthermore, the point of attachment of the linker to the pomalidomide scaffold is crucial. In many PROTACs, substitution at the C5 position of the phthalimide (B116566) ring is preferred over the C4 position for optimal presentation of the target protein to the ligase, though the optimal position is target-dependent. nih.gov For PROTAC 23, a C5-linked pomalidomide derivative was utilized. Studies have shown that both CRBN and IRAK3 binding are essential for the molecule's degradation activity, confirming the classic PROTAC mechanism of action. researchgate.netnih.gov

Stereochemistry within the glutarimide (B196013) ring of the pomalidomide ligand is also non-negotiable for activity. Only the (S)-enantiomer is capable of binding to CRBN, a detail that is fundamental to the design of all CRBN-based PROTACs.

Table 2: Components of the Ternary Complex

| Component | Role in Ternary Complex | Key Features for PROTAC 23 |

| IRAK3 | Target Protein | Pseudokinase with a druggable binding pocket |

| PROTAC 23 | Molecular Bridge | Heterobifunctional molecule with optimized moieties |

| CRBN | E3 Ubiquitin Ligase | Recruited by the pomalidomide warhead |

Systematic Study of Linker Length, Rigidity, and Chemical Composition Effects on Degradation

The linker connecting the IRAK3 and CRBN binding moieties is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its length, chemical composition, and rigidity dictate the geometry of the ternary complex, influencing the proximity and relative orientation of IRAK3 and CRBN. An improper linker can lead to a non-productive ternary complex where ubiquitination cannot occur, rendering the PROTAC inactive.

In the development of PROTAC 23, a systematic exploration of the linker was performed. The final structure incorporates a piperazino-piperidine (B8394093) structure, which provides a degree of rigidity and a defined length. The linker's composition, which includes ether and alkyl functionalities, balances solubility with the conformational requirements for effective ternary complex formation. The process of optimizing this linker is often iterative, involving the synthesis and testing of multiple linker lengths and compositions to find the one that results in the most potent and complete degradation. This culminated in the discovery of PROTAC 23, which achieved a maximal degradation (Dmax) of 98% in THP-1 cells. researchgate.netastrazeneca.com

Table 3: Effect of Linker Properties on PROTAC Efficacy (Note: This table illustrates general principles of linker optimization as applied to IRAK3 degrader development.)

| Linker Property | Effect on Ternary Complex | Impact on Degradation | Example from PROTAC 23 Development |

| Length | Determines distance between IRAK3 & CRBN | Too short or too long prevents productive ubiquitination | An optimal length was identified to achieve Dmax >95% |

| Rigidity | Reduces conformational entropy upon binding | Can improve binding affinity and complex stability | Piperazino-piperidine core provides constrained flexibility |

| Composition | Affects solubility and cell permeability | PEG/ether units improve solubility; alkyl chains affect lipophilicity | Balanced composition for favorable physicochemical properties |

Influence of Stereochemistry on PROTAC Activity

Stereochemistry plays a definitive role in the activity of PROTAC IRAK3 degrade-1. As previously mentioned, the CRBN-binding moiety, derived from pomalidomide, contains a chiral center in its glutarimide ring. The (S)-enantiomer is the active binder of CRBN, while the (R)-enantiomer is inactive. Therefore, stereochemical purity of this moiety is essential for the degrader's potency.

Computational Modeling Approaches in PROTAC IRAK3 degrade-1 (formic) Design and Optimization

Computational modeling has become an indispensable tool in the design and optimization of PROTACs, and the development of IRAK3 degraders is a prime example of its application. These methods can rapidly screen the vast chemical space of potential PROTACs and provide structural insights into the key ternary complex, which is often difficult to elucidate experimentally. mdpi.com

In addition to guiding optimization, computational methods are being used for de novo design. In one case study, a graph-based deep generative model was successfully used for the in silico design of novel PROTAC-like structures predicted to be active against IRAK3, demonstrating the power of artificial intelligence in accelerating the discovery of new degraders. researchgate.net

Table 4: Compound Names Mentioned

Challenges and Future Research Directions for Protac Irak3 Degrade 1 Formic and Irak3 Degraders

Mechanisms of Resistance to PROTAC-Mediated IRAK3 Degradation

While PROTACs offer a powerful approach to eliminate target proteins, the potential for cancer cells to develop resistance remains a significant concern. nih.govnih.gov Understanding these mechanisms is crucial for developing durable therapeutic strategies. Resistance to PROTAC-mediated degradation can arise from several factors, primarily related to the components of the ubiquitin-proteasome system (UPS) that PROTACs hijack.

A primary mechanism of resistance involves mutations or downregulation of the specific E3 ligase recruited by the PROTAC. nih.gov Most current PROTACs, including many IRAK3 degraders, utilize either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. nih.govresearchgate.net Cancer cells can acquire mutations in the genes encoding these ligases or their associated proteins, rendering the PROTAC ineffective as it can no longer form a stable ternary complex with the target protein and the E3 ligase. nih.gov

Furthermore, alterations in the target protein itself can confer resistance. While PROTACs can often overcome resistance caused by point mutations that block the binding of traditional small molecule inhibitors, mutations at the PROTAC binding site on IRAK3 could still prevent effective degradation. nih.govnih.gov Overexpression of the target protein, in this case, IRAK3, could also potentially overwhelm the degradation machinery, although the catalytic nature of PROTACs makes this a less common resistance mechanism compared to occupancy-driven inhibitors. nih.gov

Strategies for Further Optimizing PROTAC IRAK3 degrade-1 (formic) Properties

Continuous optimization of PROTAC IRAK3 degrade-1 (formic) is essential to enhance its therapeutic potential. Key areas of focus include improving its degradation profile and selectivity.

Improving Degradation Profile and Selectivity

The degradation profile of a PROTAC encompasses its potency (DC50, the concentration at which 50% of the target protein is degraded) and its maximal level of degradation (Dmax). For PROTAC IRAK3 degrade-1 (formic), which already demonstrates high potency with a DC50 of 2 nM and a Dmax of 98% in THP-1 cells, further optimization could focus on maintaining this efficacy across different cell types and in vivo models. researchgate.netastrazeneca.com

Selectivity is a critical attribute of any targeted therapy. While PROTACs can offer enhanced selectivity compared to traditional inhibitors, off-target degradation can still occur. nih.gov This can be due to the promiscuity of the warhead (the part of the PROTAC that binds the target protein) or the E3 ligase ligand. Computational modeling and advanced screening techniques can be employed to refine the structure of PROTAC IRAK3 degrade-1 (formic) to minimize interactions with other kinases or proteins, thereby reducing the risk of off-target effects. digitellinc.com The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a key determinant of selective degradation. researchgate.net

| Property | PROTAC IRAK3 degrade-1 | PROTAC IRAK3 degrade-1 (formic) |

| Molecular Formula | C47H63N11O6 | C48H65N11O8 |

| Molecular Weight | 878.07 | 924.1 |

| IC50 | 5 nM | 5 nM |

| CAS Number | 2712600-00-3 | Not specified |

This table summarizes key properties of PROTAC IRAK3 degrade-1 and its formic acid salt. invivochem.comtargetmol.cominvivochem.comglpbio.com

Exploration of Combination Therapeutic Strategies with IRAK3 Degraders

The immunomodulatory effects of IRAK3 degradation suggest that combining IRAK3 degraders with other therapeutic agents could lead to synergistic anti-tumor activity. nih.govbmj.com Since IRAK3 acts as a negative regulator of Toll-like receptor (TLR) signaling, its degradation can enhance pro-inflammatory responses. nih.gov

One promising combination strategy involves pairing IRAK3 degraders with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-CTLA-4 antibodies. bmj.com By degrading IRAK3, the tumor microenvironment can be shifted from an immunosuppressive to an inflamed state, potentially increasing the efficacy of ICIs, especially in "cold" tumors that are typically unresponsive to this class of drugs. researchgate.netbmj.com Preclinical studies combining an IRAK-M (another name for IRAK3) degrader with a PD-1 antibody have shown enhanced antitumor activity compared to either agent alone. bmj.com

Development of Next-Generation IRAK3 Degraders with Enhanced Profiles

The development of next-generation IRAK3 degraders will focus on improving several key characteristics. This includes enhancing oral bioavailability, optimizing pharmacokinetic properties, and exploring alternative E3 ligase recruiters. While PROTAC IRAK3 degrade-1 (formic) is a valuable research tool, its properties may not be ideal for clinical development.

Future iterations of IRAK3 degraders will likely involve linker optimization to improve solubility, cell permeability, and metabolic stability. scienceopen.comkymeratx.com The linker plays a crucial role in the formation of a stable and productive ternary complex. nih.gov Additionally, exploring a wider range of E3 ligase ligands beyond CRBN and VHL could help overcome potential resistance mechanisms and potentially offer tissue-specific degradation. nih.govnih.gov

Broader Implications of IRAK3 Degradation for Immune Modulation and Disease Biology

The degradation of IRAK3 has profound implications for understanding and treating a range of diseases beyond cancer. IRAK3 is a key negative regulator of inflammation, and its dysregulation is associated with various inflammatory and autoimmune conditions. nih.govfrontiersin.org

For instance, studies have shown that IRAK3 is upregulated in the synovium of patients with rheumatoid arthritis. frontiersin.org Therefore, targeted degradation of IRAK3 could represent a novel therapeutic strategy for this and other autoimmune diseases. Furthermore, IRAK3's role in modulating the immune response to infections suggests that IRAK3 degraders could be explored as a means to boost anti-viral or anti-bacterial immunity. nih.gov The ability to selectively degrade IRAK3 provides a powerful tool to dissect its complex biological functions in both health and disease. nih.gov

Advanced Methodologies for PROTAC Characterization and in vivo Assessment

The robust characterization of PROTACs is essential for their successful development. A variety of advanced biophysical and cellular assays are employed to understand their mechanism of action. nih.gov Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and native mass spectrometry are used to study the formation and stability of the ternary complex. scienceopen.com X-ray crystallography can provide detailed structural insights into these complexes, guiding rational PROTAC design. nih.gov

In vivo assessment of PROTACs presents unique challenges. It is crucial to not only measure the pharmacokinetic profile of the PROTAC itself but also to monitor the pharmacodynamic effect, i.e., the extent and duration of target protein degradation in relevant tissues. scienceopen.com This often requires the development of sensitive and specific assays to quantify IRAK3 levels in tumors and other tissues. Advanced imaging techniques and biomarker analysis will be instrumental in evaluating the in vivo efficacy and safety of IRAK3 degraders. researchgate.net

Q & A

Basic Research Questions

Q. How do I determine the appropriate experimental concentration and dosing for PROTAC IRAK3 degrade-1 (formic) in animal models?

- Methodology : Use the Km coefficient-based interspecies dose conversion method. For example, a 20 mg/kg dose in mice (Km = 3) translates to 10 mg/kg in rats (Km = 6) using the formula:

Ensure solubility in DMSO (150 mg/mL at 25°C) and adjust volumes based on molarity tables (e.g., 10 mM = 0.1082 mL for 1 mg) . Validate pharmacokinetics in pilot studies to account for bioavailability differences.

Q. What assays are critical for confirming IRAK3 degradation efficiency and specificity in vitro?

- Methodology :

- Western blotting : Quantify IRAK3 protein levels post-treatment (≥98% degradation observed in THP1 cells and primary macrophages ).

- Selectivity profiling : Use proteome-wide mass spectrometry to rule off-target effects (e.g., confirm no degradation of structurally similar kinases like IRAK4 ).

- Functional assays : Measure downstream inflammatory markers (e.g., NF-κB or MAPK pathway inhibition) to validate biological activity .

Q. How should PROTAC IRAK3 degrade-1 (formic) be stored and handled to maintain stability?

- Methodology :

- Storage : 4°C, dry, light-protected, and sealed to prevent hydrolysis or oxidation .

- Handling : Use NIOSH/MSHA-approved respiratory protection and chemical-resistant gloves during preparation. For spills, absorb with inert materials and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. What strategies address the challenge of designing PROTACs for pseudokinases like IRAK3, which lack catalytic activity?

- Methodology :

- Ligand optimization : Screen IRAK3’s pseudokinase domain for druggable pockets using X-ray crystallography or cryo-EM (e.g., binding pockets identified in studies ).

- Generative models : Apply deep graph-based models (DGMs) trained on PROTAC-db datasets to predict linker flexibility and ternary complex formation, even with limited IRAK3 degraders as templates .

- E3 ligase pairing : Test CRBN-based ligands (as in PROTAC IRAK3 degrade-1) against alternatives like VHL to optimize ubiquitination efficiency .

Q. How can contradictory data on IRAK3’s role in cancer progression be reconciled across studies?

- Case analysis :

- Glioma vs. other cancers : IRAK3 hypermethylation suppresses MAPK signaling in gliomas, acting as a tumor suppressor . However, in urothelial cancer, high IRAK3 mRNA correlates with poor response to immune checkpoint blockade (ICB), suggesting context-dependent roles .

- Resolution : Perform multi-omics profiling (RNA-seq, proteomics, phosphoproteomics) in specific cancer subtypes to delineate IRAK3’s signaling crosstalk (e.g., AP1G1 upregulation in IRAK3-KO monocytes ).

Q. What biomarkers are predictive of PROTAC IRAK3 degrade-1 efficacy in preclinical immunotherapy models?

- Methodology :

- Transcriptomic biomarkers : Pre-therapy IRAK3 mRNA levels (e.g., IMvigor210 trial stratification ).

- Immune profiling : Use CIBERSORTx to quantify tumor-infiltrating myeloid cells; IRAK3-high tumors show reduced adaptive immunity activation .

- Pharmacodynamic markers : Monitor IRAK3 protein rebound kinetics in serial biopsies to optimize dosing schedules .

Q. How do solubility and cellular permeability limitations impact PROTAC IRAK3 degrade-1 (formic) efficacy in vivo?

- Mitigation strategies :

- Formulation optimization : Use PEGylated nanoparticles or liposomal encapsulation to enhance bioavailability .

- Linker engineering : Introduce hydrophilic groups (e.g., polyethylene glycol) without compromising ternary complex formation .

- Tissue-specific delivery : Conjugate with tumor-homing peptides (e.g., RGD motifs) to target IRAK3 in tumor-associated macrophages .

Data Contradiction Analysis

Q. Why do some studies report incomplete IRAK3 degradation in vivo despite high in vitro potency?

- Key factors :

- Compensatory feedback : IRAK3 transcription increases upon TLR/IL-1R activation, requiring sustained PROTAC exposure .

- Tissue penetration barriers : Limited blood-brain barrier crossing in glioma models may reduce efficacy .

- Solution : Combine with epigenetic modulators (e.g., DNA methyltransferase inhibitors) to suppress IRAK3 upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.